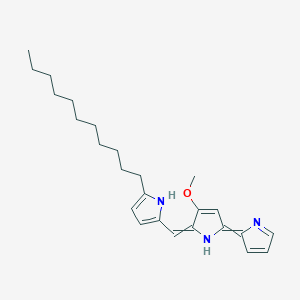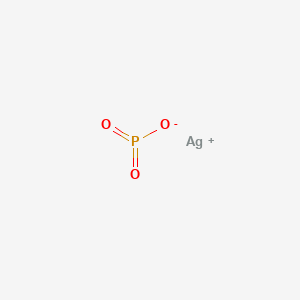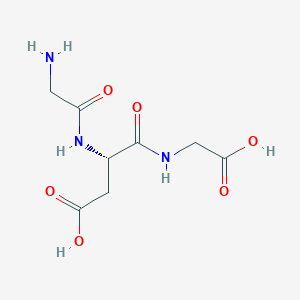
Palladium(II) sulfide
Overview
Description
Palladium(II) sulfide is a chemical compound composed of palladium and sulfur, with the chemical formula PdS. It is known for its complex structural, electrical, and magnetic properties, similar to other palladium and platinum chalcogenides . This compound typically appears as a brown, black, or grey metallic crystal .
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by passing hydrogen sulfide through an aqueous solution containing palladium in the +2 oxidation state. The reaction is as follows:
Hydrogen Sulfide Method: Pd2++H2S→PdS+2H+
Mechanism of Action
Target of Action
Palladium(II) sulfide has been found to show excellent activity and stability towards hydrogen evolution in alkaline media . It has also been reported to possess the possibility of both radical mechanisms and electron transfer mechanisms in a heterogeneous Pd/PMS system . These systems are the primary targets of this compound.
Mode of Action
This compound interacts with its targets through a radical-driven oxidation process , where sulfate radicals (SO4•−), rather than hydroxyl radicals (HO•), are the primary reactive oxidant species . The bond’s stability and electron donation ability of the target compound play significant roles in pollutant degradation during the Pd(II)/PMS system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogen evolution in alkaline media . It also plays a role in the degradation of pollutants in the Pd(II)/PMS system
Pharmacokinetics
It’s important to note that the bioavailability of any compound is influenced by its chemical properties, including its solubility, stability, and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to facilitate hydrogen evolution and degrade pollutants . In the context of potential anticancer activity, Palladium(II) complexes have shown to induce cell death .
Biochemical Analysis
Biochemical Properties
Palladium(II) sulfide has been considered as a potential candidate in the field of biomedical applications due to its unique properties such as huge catalytic, hydrogen storage, and sensing behavior
Cellular Effects
Palladium nanoparticles (Pd NPs), which can be synthesized from this compound, have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property . They have been developed as self-therapeutics with antibacterial and cytotoxic pharmacological activities
Molecular Mechanism
It is known that palladium nanoparticles can exhibit photothermal, anticancer, and antibacterial effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
sulfanylidenepalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pd.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUVOKMCGYWODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PdS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893217 | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Black crystalline solid with a sulphurous odor; Insoluble in water; [MSDSonline] | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12125-22-3, 12648-43-0 | |
| Record name | Palladium sulfide (PdS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12648-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium sulfide (PdS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium monosulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of palladium sulfide?
A1: Palladium sulfide can exist in various stoichiometries, with the most common being PdS (Palladium(II) sulfide), Pd4S (Palladium sulfide), and Pd16S7. [, , , ] Their respective molecular weights are:
Q2: What spectroscopic techniques are used to characterize palladium sulfide?
A2: Researchers employ various spectroscopic techniques, including:
- X-ray diffraction (XRD) to determine crystalline phases and structure. [, , , , , ]
- X-ray photoelectron spectroscopy (XPS) to analyze surface composition and oxidation states. [, , , , ]
- Raman spectroscopy to investigate vibrational modes and phonon properties. []
- UV-vis spectroscopy to study electronic transitions and optical properties. [, , ]
Q3: How does the stability of palladium sulfide vary with temperature?
A3: The stability of different palladium sulfide phases is temperature-dependent. For instance, Pd4S can be formed in a hydrogen atmosphere at temperatures ranging from 30 to 250 °C. [] Sulfidation of palladium at higher temperatures (e.g., 600-700 °C) can lead to the formation of PdS and PdS2 phases. []
Q4: Is palladium sulfide stable in acidic environments?
A4: Palladium sulfide exhibits stability in acidic media. In fact, Pd4S decorated N/S doped carbon has demonstrated excellent catalytic activity for hydrogen evolution and oxygen reduction reactions in acidic solutions. []
Q5: What are the main catalytic applications of palladium sulfide?
A5: Palladium sulfide exhibits promising catalytic activity in various reactions, including:
- Hydrogenation: Pd4S nanocrystals are highly selective catalysts for the partial hydrogenation of butadiene to butenes. []
- Hydrodesulfurization (HDS): Bimetallic gold-palladium catalysts, where the presence of gold inhibits the formation of palladium sulfide, have shown increased activity in thiophene HDS. []
- Reductive N-alkylation: Palladium sulfide catalysts, particularly PdS/C, exhibit high selectivity and stability in the synthesis of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) through the reductive N-alkylation of aromatic amines. []
- Electrocatalysis: Palladium sulfide nanostructures have emerged as efficient electrocatalysts for the oxygen reduction reaction (ORR) in fuel cells. [, ] They also show promise in the hydrogen evolution reaction (HER). [, ]
- Photocatalysis: Palladium sulfide, particularly when coupled with other materials like CdSe-seeded CdS nanorods, displays potential in photocatalytic applications like Rhodamine B photodegradation. []
Q6: How does the catalytic activity of different palladium sulfide phases compare?
A6: Different palladium sulfide phases, such as "Pd4S," "Pd3S," "Pd16S7," and "PdS", display varying catalytic performances. The specific crystalline phase significantly influences the electron deficiency of surface Pd, directly impacting the catalyst's activity and stability. For instance, in the synthesis of 6PPD, PdS/C exhibits the highest selectivity and stability compared to other palladium sulfide phases. []
Q7: What role does sulfidation temperature play in the catalytic performance of palladium sulfide?
A7: The sulfidation temperature during catalyst preparation significantly influences the crystalline structure and composition of palladium sulfide, ultimately impacting its catalytic activity. Different temperatures result in distinct palladium sulfide phases, each with unique properties and performance levels in reactions. []
Q8: Have computational methods been used to study palladium sulfide?
A8: Yes, computational chemistry plays a role in palladium sulfide research. Density functional theory (DFT) calculations have been employed to investigate the electronic structure and catalytic properties of palladium sulfide nanoparticles. [, ] For instance, DFT calculations revealed that the presence of oxygen absorption sites on the Pd4S surface contributes to its optimized oxygen-binding ability, explaining its enhanced activity in the four-electron oxygen reduction reaction. []
Q9: How does the structure of palladium sulfide influence its catalytic activity?
A9: The structure of palladium sulfide significantly impacts its catalytic behavior. Factors such as particle size, morphology, and crystal structure affect the number and nature of active sites, influencing catalyst performance. For example, amorphous palladium sulfide nanosheets, formed by sulfurizing crystalline palladium nanosheets, exhibit superior activity and stability towards hydrogen evolution in alkaline media compared to crystalline counterparts, even surpassing commercial Pt/C catalysts. This enhancement stems from the unique properties arising from the amorphous structure and nanosheet morphology. []
Q10: Can the catalytic properties of palladium sulfide be further enhanced?
A10: Yes, ongoing research explores strategies to enhance palladium sulfide's catalytic performance. One approach involves engineering palladium sulfide nanostructures with specific geometries to maximize their electrochemical active surface area and enhance reactant accessibility to active sites. For instance, multi-arm palladium sulfide nanostructures have demonstrated superior activity in oxygen reduction and methanol electro-oxidation reactions compared to commercial Pt/C and PdS catalysts. []
Q11: What are the environmental implications of using palladium sulfide?
A11: While palladium sulfide shows promise in various applications, its environmental impact requires careful consideration. Research into its ecotoxicological effects and strategies for mitigating negative impacts is crucial for responsible development and utilization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B82296.png)

![(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B82298.png)










